Cas no 37675-33-5 (3-bromoprop-2-en-1-ol)

3-Bromoprop-2-en-1-ol (CAS 101227-70-9) is a versatile brominated allylic alcohol used as a key intermediate in organic synthesis. Its reactive bromine and hydroxyl groups enable selective functionalization, making it valuable for constructing complex molecules, including pharmaceuticals and agrochemicals. The compound’s allylic structure facilitates nucleophilic substitution and cross-coupling reactions, while the hydroxyl group allows for further derivatization. It is particularly useful in Michael additions, cyclizations, and as a precursor for heterocyclic compounds. The high purity and stability of 3-bromoprop-2-en-1-ol ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential reactivity.
3-bromoprop-2-en-1-ol structure
3-bromoprop-2-en-1-ol structure
Product name:3-bromoprop-2-en-1-ol
CAS No:37675-33-5
MF:C3H5OBr
Molecular Weight:136.975
MDL:MFCD00154035
CID:2625844
PubChem ID:641236

3-bromoprop-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 3-bromoprop-2-en-1-ol
    • 662-216-7
    • (2E)-3-bromo-2-propen-1-ol
    • 2-propen-1-ol, 3-bromo-, (2E)-
    • AKOS024434214
    • 822-397-7
    • (E)-3-bromoprop-2-en-1-ol
    • SCHEMBL193556
    • 37428-55-0
    • EN300-1699146
    • 37675-33-5
    • 3-BROMO-2-PROPEN-1-OL
    • (2E)-3-bromoprop-2-en-1-ol
    • 2-Propen-1-ol, 3-bromo-
    • 3-bromoallyl alcohol
    • EN300-218469
    • MDL: MFCD00154035
    • インチ: InChI=1S/C3H5BrO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+
    • InChIKey: JVADCGLQZLOZJL-OWOJBTEDSA-N

計算された属性

  • 精确分子量: 135.95238Da
  • 同位素质量: 135.95238Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 5
  • 回転可能化学結合数: 1
  • 複雑さ: 33.9
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 0.5

3-bromoprop-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-218469-0.1g
3-bromoprop-2-en-1-ol
37675-33-5
0.1g
$666.0 2023-09-16
Enamine
EN300-218469-0.5g
3-bromoprop-2-en-1-ol
37675-33-5
0.5g
$726.0 2023-09-16
Enamine
EN300-218469-0.05g
3-bromoprop-2-en-1-ol
37675-33-5
0.05g
$636.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1425483-1g
3-Bromoprop-2-en-1-ol
37675-33-5 98%
1g
¥6624.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1425483-2.5g
3-Bromoprop-2-en-1-ol
37675-33-5 98%
2.5g
¥14994.00 2024-05-16
Enamine
EN300-218469-5.0g
3-bromoprop-2-en-1-ol
37675-33-5
5g
$2650.0 2023-06-04
Enamine
EN300-218469-2.5g
3-bromoprop-2-en-1-ol
37675-33-5
2.5g
$1483.0 2023-09-16
Enamine
EN300-218469-1.0g
3-bromoprop-2-en-1-ol
37675-33-5
1g
$914.0 2023-06-04
Enamine
EN300-218469-10.0g
3-bromoprop-2-en-1-ol
37675-33-5
10g
$3929.0 2023-06-04
Enamine
EN300-218469-0.25g
3-bromoprop-2-en-1-ol
37675-33-5
0.25g
$696.0 2023-09-16

3-bromoprop-2-en-1-ol 関連文献

3-bromoprop-2-en-1-olに関する追加情報

3-Bromoprop-2-en-1-ol (CAS No. 37675-33-5)

3-Bromoprop-2-en-1-ol, also known as allyl bromide alcohol or 2-propenol with a bromine substituent, is a versatile organic compound with the CAS registry number 37675-33-5. This compound is characterized by its unique structure, which includes a bromine atom attached to the third carbon of a propenol chain. The molecule's structure allows it to participate in a wide range of chemical reactions, making it an important intermediate in organic synthesis.

Recent studies have highlighted the role of 3-bromoprop-2-en-1-ol in various fields, including pharmaceuticals, agrochemicals, and materials science. Its ability to undergo nucleophilic substitution and elimination reactions has been extensively explored, particularly in the context of developing efficient synthetic pathways for complex molecules. For instance, researchers have utilized 3-bromoprop-2-en-1-ol as a key intermediate in the synthesis of bioactive compounds, such as antibiotics and antiviral agents.

The synthesis of 3-bromoprop-2-en-1-ol typically involves the reaction of allyl alcohol with bromine in the presence of a suitable catalyst. This process is highly controlled to ensure the formation of the desired enantiomer, which is crucial for applications in asymmetric synthesis. The compound's reactivity is further enhanced by its ability to form stable intermediates under specific reaction conditions, making it a valuable tool in modern organic chemistry.

In terms of applications, 3-bromoprop-2-en-1-ol has been employed in the preparation of advanced materials, such as polymers and surfactants. Its unique properties allow for the creation of materials with tailored functionalities, including improved biocompatibility and environmental degradation profiles. For example, recent research has demonstrated the use of 3-bromoprop-2-en-1-ol in the development of biodegradable polymers for biomedical applications.

The compound's stability and reactivity make it an ideal candidate for use in both laboratory and industrial settings. Its compatibility with various reaction conditions ensures that it can be integrated into diverse synthetic workflows without compromising product quality or yield. Furthermore, the availability of high-purity 3-bromoprop-2-en-1 ol from reputable suppliers has facilitated its widespread adoption across multiple industries.

From an environmental perspective, the use of 3-bromopropenyl alcohol (another name for this compound) has been scrutinized due to its potential impact on ecosystems. However, advancements in green chemistry have led to the development of more sustainable production methods and application techniques that minimize environmental risks while maintaining product efficacy.

In conclusion, 3-bromopropenyl alcohol (CAS No. 37675 0) remains a critical compound in contemporary organic chemistry due to its unique properties and versatility across multiple applications. As research continues to uncover new uses and optimizations for this compound, its role in driving innovation across various industries is expected to grow significantly.

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